molecular formula C18H10Cl2N2OS2 B10974682 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10974682
M. Wt: 405.3 g/mol
InChI Key: SVOKIQKMTXHKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzothiophene Core: Starting with a suitable benzothiophene precursor, chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 4 positions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated phenyl derivative under basic conditions.

    Amide Bond Formation: The final step involves coupling the thiazole derivative with the chlorinated benzothiophene using coupling agents like EDCI or DCC in the presence of a base to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups or double bonds if present, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the benzothiophene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, benzothiophene derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Medicinally, compounds like 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.

    Carboxamide Derivatives: Compounds with carboxamide linkages and different aromatic systems.

Uniqueness

The uniqueness of 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H10Cl2N2OS2

Molecular Weight

405.3 g/mol

IUPAC Name

3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H10Cl2N2OS2/c19-11-7-4-8-13-14(11)15(20)16(25-13)17(23)22-18-21-12(9-24-18)10-5-2-1-3-6-10/h1-9H,(H,21,22,23)

InChI Key

SVOKIQKMTXHKAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.